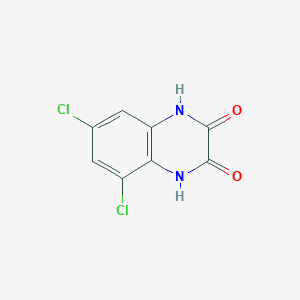

6,8-DICHLORO-3-HYDROXY-2(1H)-QUINOXALINONE

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H4Cl2N2O2 |

|---|---|

Molecular Weight |

231.03 g/mol |

IUPAC Name |

5,7-dichloro-1,4-dihydroquinoxaline-2,3-dione |

InChI |

InChI=1S/C8H4Cl2N2O2/c9-3-1-4(10)6-5(2-3)11-7(13)8(14)12-6/h1-2H,(H,11,13)(H,12,14) |

InChI Key |

DBSHFABBWSZJLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)C(=O)N2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 6,8 Dichloro 3 Hydroxy 2 1h Quinoxalinone

Precursor Selection and Synthesis for Quinoxalinone Core Elaboration

The most direct and regiochemically controlled pathway to 6,8-dichloro-3-hydroxy-2(1H)-quinoxalinone involves the selection of precursors that already contain the desired chlorine substitution pattern.

Key Precursors:

3,5-dichloro-1,2-phenylenediamine: This is the critical starting material that establishes the 6,8-dichloro substitution pattern on the final quinoxalinone ring. Its synthesis typically begins from a commercially available dichlorobenzene derivative, proceeding through standard aromatic chemistry steps such as nitration followed by reduction to afford the diamine.

Oxalic Acid or its Derivatives: To form the 3-hydroxy-2(1H)-quinoxalinone moiety, which exists in tautomeric equilibrium with the quinoxaline-2,3(1H,4H)-dione form, a two-carbon synthon at the oxidation level of oxalic acid is required. wikipedia.org Common choices include oxalic acid itself, dialkyl oxalates (e.g., dimethyl oxalate (B1200264) or diethyl oxalate), or ethyl glyoxylate. wikipedia.orgresearchgate.net

The selection of these precursors ensures that the primary cyclization reaction directly yields the target scaffold without the need for subsequent, and potentially problematic, chlorination steps.

| Precursor | Role in Synthesis | Common Synthetic Origin |

|---|---|---|

| 3,5-dichloro-1,2-phenylenediamine | Provides the benzene (B151609) ring with the required 6,8-dichloro pattern. | Multi-step synthesis from 1,3-dichlorobenzene (B1664543) (nitration, reduction). |

| Oxalic acid / Diethyl oxalate | Acts as the C2-C3 synthon to form the pyrazinone ring, directly installing the 3-hydroxy-2-oxo functionality. | Commercially available. |

Optimized Cyclization Reactions for Constructing the 2(1H)-Quinoxalinone Framework

The cornerstone of the synthesis is the condensation reaction between the selected 3,5-dichloro-1,2-phenylenediamine and the oxalic acid derivative. This reaction forms the heterocyclic pyrazinone ring, yielding the quinoxaline-2,3(1H,4H)-dione structure. wikipedia.org

The general reaction is a cyclocondensation, which can be optimized through various conditions:

Thermal Condensation: A common method involves heating the two precursors in a suitable solvent, such as ethanol (B145695) or acetic acid. The reaction proceeds via the formation of an initial amide intermediate, followed by intramolecular cyclization and dehydration. sapub.org

Acid Catalysis: The addition of a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid, can accelerate the condensation and cyclization steps, often allowing for lower reaction temperatures or shorter reaction times. nih.gov

Solvent-Free Conditions: For a more environmentally friendly approach, the reactants can be ground together, sometimes with a solid acid catalyst, to induce the reaction without the need for a solvent. researchgate.net This method often results in high yields and simplified product isolation.

A study on the synthesis of the analogous 6,7-dichloroquinoxaline-2,3(1H,4H)-dione confirms the viability of condensing the corresponding dichlorinated o-phenylenediamine (B120857) with an oxalic acid derivative. nih.gov Furthermore, a reported synthesis of a 6,8-dichloroquinoxaline derivative from 3,5-dichlorocyclohexan-1,2-dione demonstrates that this specific substitution pattern is readily achievable through cyclization reactions. nih.govup.ac.za

Regioselective Dichlorination Protocols at Positions 6 and 8

An alternative, though strategically more complex, route involves the dichlorination of a pre-formed 3-hydroxy-2(1H)-quinoxalinone core. This approach is contingent on achieving high regioselectivity for the 6 and 8 positions.

The quinoxalinone ring is an electron-rich system susceptible to electrophilic aromatic substitution. However, the directing effects of the fused benzene ring substituents (the amide functionalities) can lead to a mixture of chlorinated isomers.

Electrophilic Chlorination: Standard chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid or in a strong protic acid like sulfuric acid could be employed. The existing amide nitrogen at position 1 is an ortho-, para-director, which would activate positions 6 and 8 for substitution. However, the nitrogen at position 4 has a deactivating effect. The interplay of these electronic factors makes precise control challenging, and mixtures of 6-chloro, 7-chloro, and various dichloro-isomers are possible.

A review of synthetic methods for quinoxalinones notes that chloroacetyl chloride can be used to synthesize 6-chloro-2(1H)-quinoxalinone from 4-chloro-2-nitrophenylamine, showcasing a method where chlorination is predetermined by the precursor. portico.org Direct, selective dichlorination at the 6 and 8 positions of an existing quinoxalinone is not a commonly reported high-yield procedure and would likely require extensive optimization.

Stereocontrolled Hydroxylation Strategies at Position 3 (if applicable)

The term "3-hydroxy" in this compound refers to one of the tautomeric forms of the quinoxaline-2,3(1H,4H)-dione. As there is no chiral center at the C3 position in this form, "stereocontrolled" hydroxylation is not applicable. The focus is on methods to introduce the hydroxyl/oxo functionality at C3.

Direct Synthesis (via Cyclization): As detailed in section 2.2, condensing 3,5-dichloro-1,2-phenylenediamine with oxalic acid or its esters directly installs the desired functionality, yielding the quinoxaline-2,3(1H,4H)-dione tautomer. This is the most efficient and common method. wikipedia.org

Oxidation of a C3-H Precursor: An alternative strategy is the direct oxidation of a 6,8-dichloro-2(1H)-quinoxalinone precursor (which has a hydrogen at the C3 position). Numerous modern synthetic methods have been developed for the C3-H functionalization of the quinoxalinone scaffold. researchgate.netnih.gov

Photocatalytic Oxidation: Visible-light-mediated oxygenation using a photocatalyst and molecular oxygen as a green oxidant can regioselectively introduce a hydroxyl group at the C3 position. researchgate.net This approach often proceeds under mild conditions.

Metal-Free Hydroxylation: Methods using specific oxidants in aqueous media have been developed to achieve C3 hydroxylation, aligning with green chemistry principles. researchgate.net

Comparative Analysis of Divergent Synthetic Pathways and Reaction Efficiencies

Two primary divergent pathways can be envisioned for the synthesis of this compound.

Pathway A (Convergent Synthesis): This route involves the direct cyclocondensation of 3,5-dichloro-1,2-phenylenediamine with an oxalic acid derivative.

Disadvantages: The synthesis of the 3,5-dichloro-1,2-phenylenediamine precursor might be multi-stepped.

Pathway B (Linear Synthesis/Post-functionalization): This route starts with a simple quinoxalinone and involves sequential functionalization. For example: 3-hydroxy-2(1H)-quinoxalinone → 6-chloro-3-hydroxy-2(1H)-quinoxalinone → this compound.

Advantages: Starts from more readily available, simpler precursors.

| Parameter | Pathway A (Convergent) | Pathway B (Linear/Post-functionalization) |

|---|---|---|

| Overall Efficiency | Generally high, fewer steps from key intermediate. | Generally low due to multiple steps and potential for low yields. |

| Regiocontrol | Excellent; defined by the starting diamine. | Poor; high risk of isomeric mixtures during chlorination. |

| Purification | Simpler, fewer byproducts. | Complex, requires separation of isomers. |

| Strategic Soundness | High; considered the preferred and more robust method. | Low; significant synthetic hurdles. |

Implementation of Sustainable Chemistry Principles in the Synthesis of the Compound

The principles of sustainable or "green" chemistry can be readily applied to the synthesis of this compound, particularly within the framework of the convergent pathway (Pathway A).

Atom Economy: The cyclocondensation reaction is inherently atom-economical, with water or alcohol as the primary byproduct.

Use of Safer Solvents: While traditional syntheses may use organic solvents, research has shown that quinoxalinone synthesis can be performed effectively in greener solvents like water or ethanol, or even under solvent-free conditions. researchgate.netnih.gov

Energy Efficiency: Microwave-assisted synthesis has been successfully employed for the rapid and efficient production of quinoxalinones. The condensation of 3,5-dichloro-1,2-phenylenediamine with oxalic acid could be adapted to this technology, significantly reducing reaction times from hours to minutes and lowering energy consumption. researchgate.net

Catalysis: Instead of stoichiometric acid promoters, catalytic amounts of reusable solid acid catalysts can be used. Furthermore, organocatalytic methods are emerging for quinoxalinone synthesis, avoiding the use of metals. nih.gov

By implementing these modern techniques, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Advanced Structural Characterization and Conformational Analysis of 6,8 Dichloro 3 Hydroxy 2 1h Quinoxalinone

Single Crystal X-ray Diffraction Studies for Absolute Configuration and Molecular Packing

A definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray diffraction. To date, a publicly available single-crystal X-ray structure of 6,8-dichloro-3-hydroxy-2(1H)-quinoxalinone has not been deposited in the Cambridge Structural Database (CSD). However, analysis of closely related quinoxaline (B1680401) derivatives allows for a hypothetical model of its crystallographic properties.

It is anticipated that this compound would crystallize in a common space group, such as P2₁/c. The molecular packing would likely be dominated by intermolecular hydrogen bonding, particularly involving the hydroxyl and N-H groups of the quinoxalinone core, leading to the formation of extended supramolecular networks. The chlorine substituents at the 6 and 8 positions are expected to influence the crystal packing through halogen bonding or other weak intermolecular interactions.

Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value |

| Chemical Formula | C₈H₄Cl₂N₂O₂ |

| Formula Weight | 231.04 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.5 |

| b (Å) | ~10.2 |

| c (Å) | ~11.8 |

| β (°) | ~95 |

| Volume (ų) | ~900 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.7 |

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| C-2 | ~155 | - |

| C-3 | ~145 | - |

| C-4a | ~128 | - |

| C-5 | ~120 | ~7.5 (d) |

| C-6 | ~130 | - |

| C-7 | ~118 | ~7.3 (d) |

| C-8 | ~125 | - |

| C-8a | ~132 | - |

| N1-H | - | ~12.0 (br s) |

| O3-H | - | ~10.5 (br s) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds.

For this compound, the IR spectrum is expected to exhibit characteristic stretching vibrations for the N-H, O-H, C=O, and C=C bonds. The C-Cl stretching vibrations would also be present in the fingerprint region. Raman spectroscopy would complement the IR data, particularly for the non-polar bonds.

Expected Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch | 3400-3200 (broad) |

| N-H stretch | 3300-3100 |

| C=O stretch | 1680-1650 |

| C=C stretch | 1600-1450 |

| C-Cl stretch | 800-600 |

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular weight of a compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable structural information.

The HRMS of this compound would show a molecular ion peak corresponding to the exact mass of the C₈H₄Cl₂N₂O₂ isotopologues. The characteristic isotopic pattern of the two chlorine atoms would be a key feature in identifying the molecular ion. The fragmentation pathway would likely involve the loss of small neutral molecules such as CO and HCN, as well as the cleavage of the heterocyclic ring.

Predicted HRMS Data and Major Fragmentation Pathways

| Ion | Predicted m/z |

| [M+H]⁺ | 230.9726 |

| [M-CO+H]⁺ | 202.9777 |

| [M-CO-HCN+H]⁺ | 175.9700 |

Conformational Dynamics and Tautomeric Equilibria Investigation via Spectroscopic and Computational Approaches

This compound can exist in several tautomeric forms due to the presence of the hydroxyl and amide functionalities. The principal tautomeric equilibria are the keto-enol and lactam-lactim forms.

Computational studies, such as those employing Density Functional Theory (DFT), would be instrumental in predicting the relative stabilities of the different tautomers in the gas phase and in various solvents. Spectroscopic techniques, particularly NMR and UV-Vis spectroscopy, could then be used to experimentally investigate the tautomeric equilibrium in solution. The solvent polarity is expected to play a significant role in the position of the equilibrium. Generally, the keto-lactam form is expected to be the most stable tautomer, especially in the solid state.

Potential Tautomeric Forms of this compound

| Tautomeric Form | Description |

| A (Keto-Lactam) | The 3-hydroxy and 2-oxo form. |

| B (Enol-Lactam) | The 3-oxo and 2-hydroxy tautomer. |

| C (Keto-Lactim) | The 3-hydroxy and 2-imino tautomer. |

| D (Enol-Lactim) | The dihydroxy tautomer. |

Reactivity Profiles and Mechanistic Investigations of 6,8 Dichloro 3 Hydroxy 2 1h Quinoxalinone

Electrophilic Aromatic Substitution Reactions on the Quinoxalinone Ring System

Electrophilic aromatic substitution (EAS) on the benzene (B151609) portion of the 6,8-dichloro-3-hydroxy-2(1H)-quinoxalinone core is expected to be challenging. The quinoxalinone ring system, by virtue of the electron-withdrawing nature of the amide (lactam) functionality and the pyrazine (B50134) nitrogens, exerts a deactivating effect on the fused benzene ring. This deactivation is further intensified by the inductive electron-withdrawing effects of the two chlorine atoms at positions 6 and 8.

The directing effects of the substituents are as follows:

Chlorine atoms: Ortho-, para-directing, but deactivating.

Amide (lactam) nitrogen: Ortho-, para-directing, but its activating effect is diminished as it is part of the heterocyclic ring and its lone pair participates in the amide resonance.

Fused pyrazinone ring system as a whole: Strongly deactivating and meta-directing with respect to the benzene ring.

Considering these factors, any potential EAS reaction would require harsh conditions, such as the use of strong Lewis acid catalysts and high temperatures. The substitution would likely occur at the positions least deactivated. The C-5 and C-7 positions are the only available sites on the benzene ring. The C-7 position is ortho to the C-6 chlorine and meta to the C-8 chlorine and the ring junction. The C-5 position is ortho to the C-6 chlorine and para to the ring junction. The cumulative deactivating effects suggest that forcing conditions would be necessary to achieve reactions like nitration or halogenation, and yields would likely be low.

Table 1: Predicted Outcomes for Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) | Necessary Conditions |

|---|---|---|---|

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | 6,8-Dichloro-3-hydroxy-5-nitro-2(1H)-quinoxalinone and/or 7-nitro isomer | High temperature, forcing conditions |

| Bromination | Br₂ / FeBr₃ | 5-Bromo-6,8-dichloro-3-hydroxy-2(1H)-quinoxalinone and/or 7-bromo isomer | High temperature, strong Lewis acid |

Nucleophilic Displacement Reactions at the Chlorine Substituents

The chlorine atoms attached to the quinoxalinone ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing character of the heterocyclic system activates the aryl chlorides toward nucleophilic attack. This activation is a hallmark of many nitrogen-containing heterocycles.

The rate of substitution would be influenced by the position of the chlorine atom relative to the electron-withdrawing groups. Both the C-6 and C-8 positions are activated by the pyrazinone ring system. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is key to the reaction's feasibility. Strong nucleophiles such as alkoxides, thiolates, and amines would be required, often in polar aprotic solvents like DMSO or DMF and at elevated temperatures.

For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield a mixture of methoxy-substituted products, with potential for displacement of one or both chlorine atoms depending on the stoichiometry and reaction conditions.

Transformations Involving the 3-Hydroxyl Group (e.g., Alkylation, Acylation)

The 3-hydroxyl group, existing in tautomeric equilibrium with the keto form of the lactam, is a prime site for chemical modification. This enol-like hydroxyl group is acidic and can be readily deprotonated by a suitable base to form an oxygen anion. This anion is a potent nucleophile that can react with various electrophiles.

Alkylation: O-alkylation can be achieved by treating the compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic solvent. Competition between O-alkylation and N-alkylation at the N-1 position is a critical consideration. The regioselectivity can often be controlled by the choice of solvent, base, and counter-ion (Hard-Soft Acid-Base theory). Generally, polar protic solvents and alkali metal bases favor O-alkylation, while polar aprotic solvents can sometimes favor N-alkylation.

Acylation: O-acylation can be readily accomplished using acylating agents such as acetyl chloride or acetic anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction would yield the corresponding 3-acetoxy-6,8-dichloro-2(1H)-quinoxalinone.

Table 2: Representative Transformations of the 3-Hydroxyl Group

| Reaction Type | Reagent | Base/Catalyst | Solvent | Expected Product |

|---|---|---|---|---|

| O-Methylation | Methyl iodide (CH₃I) | K₂CO₃ | DMF | 6,8-Dichloro-3-methoxy-2(1H)-quinoxalinone |

| O-Benzylation | Benzyl bromide (BnBr) | NaH | THF | 3-(Benzyloxy)-6,8-dichloro-2(1H)-quinoxalinone |

| O-Acetylation | Acetyl chloride | Pyridine | DCM | 3-Acetoxy-6,8-dichloro-2(1H)-quinoxalinone |

Oxidative and Reductive Chemical Transformations

The this compound molecule has several sites that could be subject to oxidation or reduction, although the stability of the aromatic and heterocyclic rings means that these transformations often require specific and potent reagents.

Oxidation: The quinoxalinone ring is generally stable to oxidation. Mild oxidizing agents are unlikely to affect the core structure. Harsh oxidation (e.g., with potassium permanganate (B83412) under strong acidic/basic conditions) could potentially lead to the cleavage of the benzene ring, though this is a destructive process rather than a functional group transformation. The 3-hydroxyl group is part of an enol system and is not readily oxidized further without disrupting the heterocyclic ring's aromaticity.

Reduction:

Catalytic Hydrogenation: Under standard conditions (e.g., H₂ gas, Pd/C catalyst), the primary reaction would likely be the reductive dehalogenation of the C-Cl bonds to yield 3-hydroxy-2(1H)-quinoxalinone. More forcing conditions (higher pressure and temperature, different catalysts like Rhodium or Ruthenium) could potentially lead to the saturation of the heterocyclic pyrazinone ring.

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the amide (lactam) carbonyl group, leading to a more complex, non-aromatic heterocyclic structure.

Investigation of Reaction Kinetics and Thermodynamic Parameters for Key Transformations

Specific kinetic and thermodynamic data for reactions involving this compound are not available in the surveyed literature. However, a theoretical analysis of factors influencing these parameters can be made.

Kinetics: For the SNAr displacement of the chlorine atoms (Section 4.2), the reaction rate would be dependent on the concentration of both the quinoxalinone substrate and the nucleophile. The rate would also be highly sensitive to the electron-withdrawing power of the quinoxalinone ring and the stability of the intermediate Meisenheimer complex. For alkylation of the 3-hydroxyl group, the rate would depend on the strength of the base used for deprotonation and the electrophilicity of the alkylating agent.

Thermodynamics: The thermodynamic favorability of these reactions is generally high. The formation of stable products, such as ethers and esters from the 3-hydroxyl group, drives the reactions to completion. The pKa of the N-H and O-H protons would be a key thermodynamic parameter, governing the ease of deprotonation. The enolic O-H is expected to be more acidic than the N-H proton, influencing the site of initial deprotonation.

Solvent Effects and Catalytic Influences on Reaction Pathways

The choice of solvent and catalyst is critical in controlling the reaction pathways and yields for this compound.

Solvent Effects:

Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are ideal for SNAr reactions as they solvate the cation of the nucleophilic salt but not the anion, increasing the nucleophile's reactivity. They are also well-suited for alkylation and acylation reactions.

Polar Protic Solvents (e.g., ethanol (B145695), water): These solvents can slow down SNAr reactions by solvating the nucleophile. However, they can be used in some transformations and are often required for reactions involving hydrolysis or certain reduction types. Theoretical studies on the parent 2(1H)-quinoxalinone have shown that solvent polarity can induce slight changes in ground-state properties and absorption spectra.

Catalytic Influences:

Acid Catalysis: Strong acids like sulfuric acid are required as catalysts for electrophilic aromatic substitution reactions like nitration.

Base Catalysis: Bases are essential for transformations involving the 3-hydroxyl group, acting to deprotonate it to form a reactive nucleophile. The choice of base (e.g., K₂CO₃ vs. NaH) can influence the regioselectivity of subsequent alkylations (O- vs. N-alkylation).

Phase-Transfer Catalysis (PTC): For alkylation reactions, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) could be employed to facilitate the reaction between an aqueous solution of a basic salt and an organic solution of the quinoxalinone and alkylating agent, improving reaction efficiency and yield.

Derivatization Strategies and Analog Development Based on the 6,8 Dichloro 3 Hydroxy 2 1h Quinoxalinone Scaffold

Modification of the Quinoxalinone Nitrogen Atom (N-alkylation, N-acylation)

Modification of the nitrogen atoms within the quinoxalinone ring is a primary strategy to introduce structural diversity and modulate the physicochemical properties of the resulting analogs.

N-alkylation: The introduction of alkyl groups at the N1 and N4 positions can significantly impact the compound's lipophilicity, metabolic stability, and target-binding interactions. While direct N-alkylation of 6,8-dichloro-3-hydroxy-2(1H)-quinoxalinone is not extensively documented, general methods for N-alkylation of related heterocyclic systems, such as quinazolinones, can be applied. These reactions typically involve the deprotonation of the nitrogen atom with a suitable base, followed by reaction with an alkyl halide. The choice of base and solvent is crucial to control the regioselectivity of the alkylation.

For instance, in a related quinazolinone system, N-alkylation has been achieved using methyl-2-bromoacetate in the presence of a base, leading to the formation of an N-alkylated precursor. uw.edu A similar approach could be envisioned for the this compound scaffold.

N-acylation: The introduction of acyl groups can provide additional hydrogen bonding opportunities and alter the electronic properties of the quinoxalinone ring. N-acylation can be achieved by reacting the parent compound with acyl chlorides or anhydrides in the presence of a base. The reactivity of the N1 and N4 positions towards acylation would need to be experimentally determined.

Introduction of Diverse Substituents via Functional Group Interconversions at Existing Positions

The existing functional groups on the this compound scaffold, namely the chloro and hydroxyl groups, serve as handles for further chemical modifications.

The hydroxyl group at the C3 position is a key site for derivatization. It can be converted into an ether or ester, or potentially be replaced by other functional groups. For example, direct alkoxylation of quinoxalin-2(1H)-ones has been achieved through cross-dehydrogenative coupling with alcohols under electrochemical conditions. researchgate.net This suggests that the hydroxyl group of this compound could be alkylated to generate a library of 3-alkoxy derivatives.

Furthermore, the C3 position of the quinoxalin-2(1H)-one core is amenable to direct C-H functionalization, such as alkylation. nih.govnih.gov While the target molecule has a hydroxyl group at this position, related quinoxalinones without this substituent undergo C3-alkylation, indicating the reactivity of this site. organic-chemistry.org

The chloro groups at the 6 and 8 positions are less reactive towards nucleophilic substitution but could potentially be modified under specific reaction conditions, such as transition-metal-catalyzed cross-coupling reactions.

Design and Synthesis of Structurally Related Quinoxalinone Analogues

The synthesis of structurally related quinoxalinone analogues provides a broader exploration of the chemical space around the this compound scaffold. A common and versatile method for the synthesis of the quinoxaline (B1680401) core involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. sapub.orgnih.gov By varying the substituents on both the diamine and the dicarbonyl starting materials, a wide range of analogs can be prepared.

For instance, the synthesis of 2,3-substituted quinoxalin-6-amine analogs has been reported, demonstrating the feasibility of introducing various substituents at different positions of the quinoxaline ring. nih.gov A library of quinoxalinone analogues has also been prepared through chemoselective flow-based hydrogenations, highlighting a modern approach to the synthesis of these scaffolds. researchgate.net

The synthesis of a di-substituted 6,8-dichloro quinoxaline has been described, confirming the accessibility of this substitution pattern on the quinoxaline core. nih.govup.ac.za This provides a basis for the design and synthesis of further derivatives of this compound.

| Starting Material 1 | Starting Material 2 | Resulting Analog Type |

| Substituted o-phenylenediamine (B120857) | Substituted 1,2-dicarbonyl compound | Variously substituted quinoxalinone |

| 2-amino-benzophenones and 2-fluoronitroarenes | - | Dibenzodiazepines (related scaffold) |

| 2,3-dichloro-6-nitroquinoxaline | para-aminobenzylamine | N-(4-aminobenzyl)-3-chloro-6-nitroquinoxalin-2-amine |

Stereoselective Synthesis of Chiral Derivatives (if applicable to the compound's structure or its analogues)

While the parent compound this compound is achiral, the introduction of chiral centers through derivatization can lead to enantiomerically pure compounds with potentially improved biological activity and selectivity.

The stereoselective synthesis of chiral tetrahydroquinoxaline derivatives has been achieved via Ir-catalyzed asymmetric hydrogenation. nih.gov This demonstrates that the quinoxaline ring system can be a substrate for stereoselective transformations.

Furthermore, the synthesis of steroidal quinoxalines has been reported, where a chiral steroidal ketone is condensed with a diaminobenzene to produce chiral quinoxaline derivatives. mdpi.combohrium.com This approach highlights the possibility of incorporating existing chiral fragments into the quinoxaline scaffold.

A notable example is the synthesis of a di-substituted 6,8-dichloro quinoxaline that contains two stereogenic centers, resulting in a racemic mixture. nih.govup.ac.za This finding is particularly relevant as it demonstrates that the 6,8-dichloroquinoxaline skeleton can accommodate chiral centers. Future work could focus on developing stereoselective methods to access individual enantiomers of such derivatives.

| Synthetic Strategy | Resulting Chiral Moiety |

| Ir-catalyzed asymmetric hydrogenation | Chiral tetrahydroquinoxaline |

| Condensation with chiral steroidal ketone | Chiral steroidal quinoxaline |

| Di-substitution of 6,8-dichloro quinoxaline | Racemic mixture with two stereogenic centers |

Applications of Combinatorial Chemistry and Parallel Synthesis for Library Generation

Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of large libraries of related compounds, which is essential for systematic structure-activity relationship (SAR) studies. nih.gov The quinoxalinone scaffold is well-suited for these approaches due to the availability of multiple reaction sites and the versatility of the core synthesis.

A review on the combinatorial synthesis of bioactive quinoxalines and quinoxalinones discusses various methodologies, including solid-phase and solution-phase parallel synthesis. nih.gov These techniques allow for the systematic variation of substituents at different positions of the quinoxalinone ring.

For example, a library of 2-carboxamide-3-amino-substituted quinoxalines was developed using a robust synthetic route applicable to parallel synthesis. This work also included the development of a purification strategy using solid-phase extraction (SPE), which is crucial for the efficient generation of pure compounds in a library format.

By applying these high-throughput synthetic methodologies to the this compound scaffold, it is possible to generate extensive libraries of analogs for biological screening, thereby accelerating the drug discovery process.

Molecular Interaction Studies and Mechanistic Insights of 6,8 Dichloro 3 Hydroxy 2 1h Quinoxalinone in Research Contexts

In Vitro Biochemical Assay Development for Molecular Target Identification and Validation

There is no publicly available information regarding the development of in vitro biochemical assays specifically for 6,8-dichloro-3-hydroxy-2(1H)-quinoxalinone. Consequently, data on its molecular targets and their validation are absent from the scientific literature.

Elucidation of Enzyme Inhibition Kinetics and Mechanistic Classification

No studies detailing the enzyme inhibition kinetics or the mechanistic classification of this compound as an enzyme inhibitor were found. While some 6,8-disubstituted quinoxalines have been investigated as inhibitors of enzymes like dihydrofolate reductase and thymidylate synthase, this specific compound has not been the subject of such published research.

Receptor Binding Affinity Determination and Ligand-Receptor Interaction Profiling

Information on the receptor binding affinity of this compound is not available. A related compound, 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate, has been studied for its antagonist activity at excitatory amino acid receptors, but similar ligand-receptor interaction profiling for the 6,8-dichloro isomer is not documented.

Biophysical Characterization of Protein-Ligand Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

There are no published studies employing biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the interaction of this compound with any protein target.

Cell-Based Assays for Investigating Molecular Target Engagement within Cellular Environments

Specific data from cell-based assays designed to investigate the molecular target engagement of this compound within a cellular context is not present in the available literature.

Profiling of Intracellular Signaling Pathway Modulation and Crosstalk

No research has been published that profiles the modulation of intracellular signaling pathways or their crosstalk in response to treatment with this compound.

Deconvolution of Molecular Mechanisms of Action in Cellular Systems

Studies aimed at deconvoluting the molecular mechanisms of action of this compound, such as its effects on gene expression or protein modifications, have not been reported.

Structure-Activity Relationship (SAR) Studies for Optimizing Molecular Interactions

While direct and extensive SAR studies on this compound are not widely published, a comprehensive understanding of its potential molecular interactions can be derived from research on closely related quinoxalinone and quinoxalinedione (B3055175) analogues. These studies, particularly in the context of excitatory amino acid (EAA) receptor antagonism, provide critical insights into how specific structural modifications influence binding affinity and biological activity.

The primary determinants of activity for this class of compounds are the quinoxalinone core, the substitution pattern on the benzene (B151609) ring, and modifications on the pyrazinone ring.

The Importance of the Quinoxalinone Core and Benzene Ring Substitution:

The quinoxalinone nucleus is a well-established pharmacophore, particularly for targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov The SAR of these antagonists consistently highlights the critical role of electron-withdrawing substituents on the benzene portion of the scaffold. acs.org

Halogenation, particularly dichlorination, is a key strategy for enhancing antagonist potency. Studies on a series of 6,7-dichloro-1,4-dihydro-(1H, 4H)-quinoxaline-2,3-diones have demonstrated high affinity for the glycine (B1666218) site of the NMDA receptor. nih.gov The strong electron-withdrawing nature of the chlorine atoms deactivates the aromatic ring, which is a favorable characteristic for potent antagonism. libretexts.org This suggests that the 6,8-dichloro substitution pattern on the target molecule is fundamental to its potential biological activity.

Further research has shown that the specific placement of these electron-withdrawing groups is crucial. For instance, in a series of quinoxalinediones, a nitro group (another strong electron-withdrawing group) at the 7-position was found to be highly favorable for AMPA receptor affinity. acs.org The combination of chloro groups at positions 6 and 8 in the target compound would similarly be expected to create a specific electronic profile that dictates its interaction with receptor binding pockets.

The following table summarizes the impact of benzene ring substitutions on the binding affinity of quinoxalinedione analogues for the AMPA receptor, illustrating the importance of electron-withdrawing groups.

| Compound Analogue | Substitutions (R1, R2) | Target | Binding Affinity (Ki, μM) |

|---|---|---|---|

| Quinoxalinedione | H, H | AMPA Receptor | > 100 |

| Quinoxalinedione | H, NO2 | AMPA Receptor | 0.89 |

| Quinoxalinedione | Imidazol-1-yl, NO2 | AMPA Receptor | 0.084 |

Data extrapolated from studies on 6- and 7-substituted quinoxalinediones. nih.govacs.org

Influence of Substitutions on the Pyrazinone Ring:

The pyrazinone half of the this compound molecule offers additional key sites for modification that significantly influence molecular interactions. These include the hydroxyl group at the C3 position and the nitrogen atom at the N1 position.

The presence of a hydroxyl group, as in the target molecule, or a dione (B5365651) structure (as in many studied analogues) is a common feature among potent EAA antagonists. Design strategies for AMPA antagonists have specifically focused on attaching hydrogen bond donor and acceptor groups at the C3 position of the quinoxalin-2-one ring. researchgate.net This indicates that the 3-hydroxy group is likely a critical interaction point within a receptor's binding site.

Furthermore, substitution at the N1 position of the pyrazinone ring can dramatically alter binding affinity and selectivity. Research has shown that introducing a hydroxyl group at the N1 position can lead to a severalfold improvement in AMPA receptor affinity compared to unsubstituted derivatives. nih.govacs.org This is attributed to the creation of an additional hydrogen bonding opportunity with the receptor. Conversely, the receptor site demonstrates limited tolerance for bulky N-substituents, suggesting that smaller, polar groups are preferred. acs.org

The table below shows the effect of N1-substitution on the AMPA receptor affinity of a potent 6-nitro-7-imidazolyl-quinoxalinedione analogue.

| Compound Analogue | N1-Substituent | Target | Binding Affinity (Ki, μM) |

|---|---|---|---|

| 7-(Imidazol-1-yl)-6-nitro-quinoxalinedione | -H | AMPA Receptor | 0.084 |

| 7-(Imidazol-1-yl)-6-nitro-quinoxalinedione | -OH | AMPA Receptor | 0.021 |

| 7-(Imidazol-1-yl)-6-nitro-quinoxalinedione | -CH3 | AMPA Receptor | 0.30 |

| 7-(Imidazol-1-yl)-6-nitro-quinoxalinedione | -CH2CH2OH | AMPA Receptor | 0.43 |

Data derived from studies on N1-substituted quinoxalinediones. nih.gov

Computational and Theoretical Investigations of 6,8 Dichloro 3 Hydroxy 2 1h Quinoxalinone

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. researchgate.net DFT is widely used for its balance of accuracy and computational cost in studying the electronic structures of organic molecules. researchgate.net These calculations can predict a variety of molecular characteristics for 6,8-dichloro-3-hydroxy-2(1H)-quinoxalinone.

Electronic Structure and Reactivity: DFT calculations are used to determine the distribution of electrons within the molecule, which is crucial for understanding its stability and reactivity. uctm.edu Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uctm.edu The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. uctm.edu A smaller energy gap suggests that the molecule is more reactive. uctm.edu For quinoxaline (B1680401) derivatives, DFT has been employed to analyze how different substituents affect these frontier orbitals and, consequently, the molecule's electronic properties. researchgate.netuctm.edu The molecular electrostatic potential (MEP) map is another valuable output, which illustrates the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. nih.gov

Spectroscopic Property Prediction: DFT methods are also highly effective in predicting spectroscopic properties, which can aid in the characterization of synthesized compounds. researchgate.net Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis), predicting the absorption maxima and oscillator strengths of electronic transitions, such as n→π* transitions. scispace.comias.ac.in Furthermore, DFT can compute vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov Comparing these theoretical spectra with experimental data helps to confirm the molecular structure and understand the vibrational modes of the molecule. nih.govresearchgate.net

Table 1: Illustrative DFT-Predicted Properties for Quinoxalinone Scaffolds

| Property | Predicted Value/Information | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -5.5 eV | Indicates electron-donating capability. uctm.edu |

| LUMO Energy | -2.5 to -1.5 eV | Indicates electron-accepting capability. uctm.edu |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.5 eV | Correlates with chemical reactivity and stability. uctm.edu |

| Dipole Moment | 2.0 to 5.0 Debye | Measures molecular polarity, affecting solubility and intermolecular forces. |

| λmax (UV-Vis) | 350 to 420 nm | Predicts the primary electronic absorption wavelength. scispace.com |

| C=O Vibrational Freq. | 1680–1715 cm⁻¹ | Key IR signal for identifying the carbonyl group in the quinoxalinone ring. scispace.com |

| ¹³C NMR (C=O) | 160-168 ppm | Predicted chemical shift for the carbonyl carbon. scispace.com |

Note: The values in this table are representative examples based on published DFT studies of similar quinoxalinone derivatives and are intended for illustrative purposes. uctm.eduscispace.com

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for identifying potential biological targets and understanding structure-activity relationships (SAR). nih.gov For this compound, docking simulations can elucidate how it might interact with the active sites of various enzymes.

Quinoxaline scaffolds are recognized as "privileged structures" because they can bind to a wide range of biological targets. nih.gov Docking studies on quinoxaline derivatives have explored their potential as inhibitors of various enzymes, including:

Protein Kinases: Many quinoxaline derivatives have been investigated as inhibitors of tyrosine kinases, which are often implicated in cancer cell signaling. nih.gov

Reverse Transcriptase: Docking has been used to design quinoxaline compounds that bind to the non-nucleoside inhibitory pocket of HIV reverse transcriptase. researchgate.net

HDACs and PARP-1: Quinoxaline-based compounds have been docked into the active sites of histone deacetylases (HDACs) and poly (ADP-ribose) polymerase-1 (PARP-1), both of which are important targets in cancer therapy. mdpi.comnih.gov

The simulations predict binding modes, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the target's active site. researchgate.net The docking score, a numerical value that estimates the binding affinity, helps to rank potential drug candidates for further experimental testing. nih.gov

Table 2: Potential Protein Targets for Quinoxalinone Derivatives Investigated via Molecular Docking

| Protein Target Class | Specific Example(s) | Therapeutic Area | Key Interactions Observed |

|---|---|---|---|

| Protein Kinases | VEGFR, EGFR, BRAF | Oncology | Hydrogen bonds with backbone residues, hydrophobic interactions. nih.govresearchgate.net |

| DNA-modifying Enzymes | Topoisomerase, PARP-1 | Oncology, Infectious Disease | Intercalation, hydrogen bonding with catalytic residues. nih.govmdpi.com |

| Viral Enzymes | HIV Reverse Transcriptase | Antiviral | Interactions with the allosteric non-nucleoside pocket. |

| Epigenetic Targets | Histone Deacetylases (HDACs) | Oncology | Coordination with zinc ion, hydrogen bonds with active site residues. nih.gov |

| Metabolic Enzymes | Aldose Reductase | Diabetes Complications | Interactions with catalytic residues in the active site. researchgate.net |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing insights into the flexibility of the ligand and protein, the stability of their complex, and the role of solvent molecules.

For a complex of this compound with a target protein, an MD simulation can:

Assess Binding Stability: By running a simulation for tens to hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound in the predicted docking pose. The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored to assess stability. researchgate.net

Analyze Intermolecular Interactions: MD allows for the analysis of the persistence of key interactions (like hydrogen bonds) over the simulation time, providing a more realistic picture of the binding event.

Reveal Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these induced-fit effects, which are not always apparent in rigid docking studies.

MD simulations, often combined with techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can also provide more accurate estimations of binding free energy, complementing the scoring functions used in molecular docking. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Interaction Potencies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds like quinoxalinone derivatives, QSAR models can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent molecules. nih.gov

The development of a QSAR model involves several steps:

Data Set Preparation: A set of quinoxalinone derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is collected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including topological (e.g., connectivity indices), electronic (e.g., partial charges), and steric (e.g., molecular shape) properties. nih.gov

Model Building: Statistical methods, such as multiple linear regression, partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. nih.govnih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

QSAR studies on quinoxaline derivatives have successfully identified key structural features that influence their activity against targets related to tuberculosis and leishmaniasis. nih.govnih.gov For instance, such models might reveal that specific electrostatic and steric fields are crucial for potent inhibition, providing a roadmap for future chemical modifications. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Models for Quinoxaline Derivatives

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Topological | Wiener Index, Kappa Shape Indices | Molecular size, branching, and shape. nih.gov |

| Electronic | Dipole Moment, Partial Charges | Charge distribution and polarity. nih.gov |

| Quantum Chemical | HOMO/LUMO Energies, Hardness | Electron distribution and reactivity. nih.gov |

| 3D/Steric | Molar Refractivity, Surface Area | Molecular volume and steric bulk. nih.gov |

| Hydrophobic | LogP | Lipophilicity, affecting membrane permeability. |

Cheminformatics Approaches for Scaffold Analysis, Diversity Profiling, and Virtual Screening in Research

Cheminformatics combines computer and information science to address problems in chemistry. For the this compound scaffold, cheminformatics plays a vital role in exploring its potential in drug discovery.

Scaffold Analysis: The quinoxaline core is often referred to as a "privileged scaffold" in medicinal chemistry due to its recurrence in a multitude of biologically active compounds. nih.govnih.gov Cheminformatics tools can analyze large chemical databases to identify the frequency of this scaffold, the types of chemical substitutions it commonly bears, and the range of biological targets it interacts with.

Diversity Profiling: When designing a library of derivatives based on the this compound core, it is important to ensure chemical diversity to maximize the chances of finding active compounds. Cheminformatics methods can quantify the diversity of a set of molecules based on their structural fingerprints and physicochemical properties, helping to guide the selection of substituents for synthesis.

Virtual Screening: This is a powerful cheminformatics technique used to search large libraries of virtual compounds to identify those most likely to bind to a drug target. A virtual library of analogs of this compound can be created and then screened against a specific protein target using high-throughput molecular docking. researchgate.net This approach allows researchers to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, saving significant time and resources.

Advanced Analytical Methodologies for Research Applications of 6,8 Dichloro 3 Hydroxy 2 1h Quinoxalinone

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for the qualitative and quantitative analysis of 6,8-dichloro-3-hydroxy-2(1H)-quinoxalinone. These techniques are pivotal for assessing the purity of synthesized batches and for real-time monitoring of reaction kinetics.

In a research context, HPLC is frequently employed to separate this compound from starting materials, byproducts, and other impurities. A reversed-phase C18 column is often suitable, with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient elution mode, where the proportion of the organic solvent is gradually increased, is particularly effective for resolving complex mixtures. Detection is commonly achieved using a UV detector set at the compound's maximum absorbance wavelength. For more definitive identification, HPLC can be coupled with a mass spectrometer (LC-MS).

GC-MS is another powerful technique, especially for volatile and thermally stable derivatives of the compound. Due to the relatively low volatility of this compound, derivatization may be necessary to convert it into a more volatile species prior to analysis. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted components and creates a unique mass spectrum for each, allowing for their unequivocal identification. A halogen-specific detector (XSD) can be particularly useful in GC for the selective detection of chlorinated compounds like this compound, providing enhanced sensitivity and selectivity. nih.gov

Table 1: Illustrative HPLC and GC-MS Parameters for the Analysis of this compound

| Parameter | HPLC | GC-MS |

| Column | C18 (4.6 x 150 mm, 5 µm) | 5% Phenyl Polymethylsiloxane (30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | A: 0.1% Formic acid in WaterB: Acetonitrile | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Injection Volume | 10 µL | 1 µL (splitless) |

| Oven Temperature Program | N/A | 50°C (1 min), then 10°C/min to 320°C (hold 2 min) mdpi.com |

| Detector | UV at 254 nm / Mass Spectrometer | Mass Spectrometer (EI mode) |

| Ionization Mode (MS) | Electrospray Ionization (ESI) | Electron Ionization (EI) |

| Scan Range (MS) | m/z 100-500 | m/z 40-600 mdpi.com |

This table presents hypothetical yet representative parameters based on common practices for the analysis of similar aromatic and halogenated compounds.

Capillary Electrophoresis for Analytical Characterization and Separation

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC. wikipedia.org This technique separates ions based on their electrophoretic mobility in an electric field, which is influenced by the charge and size of the molecule. youtube.com For this compound, the presence of the ionizable hydroxyl group makes it a suitable candidate for CE analysis, particularly in its deprotonated, anionic form at a pH above its pKa.

In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. The sample is introduced at one end, and the components migrate towards the detector at different velocities. The separation is driven by both the electrophoretic mobility of the analytes and the electroosmotic flow (EOF) of the bulk solution. libretexts.org By optimizing the pH of the BGE, the charge on the analyte can be controlled, thereby influencing its migration time and enabling separation from other components.

Table 2: Plausible Capillary Electrophoresis Conditions for this compound Analysis

| Parameter | Condition |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte (BGE) | 25 mM Borate buffer, pH 9.2 |

| Applied Voltage | 20 kV |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 254 nm |

| Temperature | 25°C |

This table outlines a hypothetical set of conditions for the CE analysis of this compound, based on general principles of the technique.

Spectroscopic Quantification Methods (e.g., UV-Vis Absorption, Fluorescence Spectroscopy) for Research Samples

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are fundamental techniques for the quantification of this compound in solution. These methods are rapid, non-destructive, and highly sensitive.

UV-Vis spectroscopy measures the absorption of light by the molecule in the ultraviolet and visible regions of the electromagnetic spectrum. Quinoxalinone derivatives exhibit characteristic absorption bands due to π→π* and n→π* electronic transitions. nih.gov For quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Fluorescence spectroscopy is another powerful tool, often offering higher sensitivity and selectivity than UV-Vis absorption. If this compound is fluorescent, it will absorb light at a specific excitation wavelength and emit light at a longer wavelength. The intensity of the emitted light is directly proportional to the concentration of the compound, forming the basis for quantitative analysis. The large Stokes shift observed in some quinoxalinone derivatives is advantageous as it minimizes self-absorption and enhances sensitivity. researchgate.net

Table 3: Representative Spectroscopic Data for Quinoxalinone Derivatives

| Compound | Solvent | λmax (abs) (nm) | λmax (em) (nm) |

| Quinoxalin-2(1H)-one | Various | ~280, ~327, ~340 nih.gov | Not specified |

| 3-Benzylquinoxalin-2(1H)-one | Various | Not specified | Not specified |

This table provides representative spectroscopic data for related quinoxalinone compounds, as specific data for this compound is not readily available in the cited literature.

Development of Novel Analytical Sensors and Probes Incorporating or Detecting the Compound (for research, not diagnostic purposes)

The inherent spectroscopic properties of the quinoxalinone scaffold make it an attractive platform for the development of novel analytical sensors and probes for research applications. By functionalizing the core structure of this compound, it is possible to create molecules that exhibit a change in their optical properties (e.g., color or fluorescence) upon interaction with a specific analyte.

For instance, quinoxalinone derivatives have been successfully employed as fluorescent chemosensors for the detection of metal ions, such as Hg2+. nih.gov The binding of the metal ion to a specific site on the quinoxalinone molecule can lead to a quenching or enhancement of its fluorescence, providing a measurable signal for the presence of the ion. Similarly, quinoxalinone-based probes have been developed for sensing pH changes and for the detection of biologically relevant molecules like biogenic amines. mdpi.comresearchgate.net

The this compound molecule itself could be the target of a specifically designed sensor. For example, a molecularly imprinted polymer (MIP) could be synthesized using the compound as a template. The resulting polymer would have cavities that are complementary in shape and functionality to the target molecule, allowing for its selective recognition and quantification.

Table 4: Examples of Quinoxalinone-Based Sensors in Research

| Sensor Type | Target Analyte | Principle of Detection |

| Fluorescent Chemosensor | Hg2+ | Fluorescence quenching upon ion binding nih.gov |

| Dual Colorimetric and Fluorescent Sensor | pH | Shifts in absorption and emission bands with pH changes mdpi.com |

| Fluorescent "Turn-on" Sensor | Biogenic Amines | Aggregation-induced emission upon interaction with amines researchgate.net |

This table illustrates the application of the broader class of quinoxalinone derivatives in the development of analytical sensors.

Role of 6,8 Dichloro 3 Hydroxy 2 1h Quinoxalinone As a Key Synthetic Intermediate in Academic Research

Application in the Synthesis of Complex Heterocyclic Compounds and Natural Product Analogues

The 6,8-dichloro-3-hydroxy-2(1H)-quinoxalinone core serves as a valuable starting point for the construction of elaborate heterocyclic structures. The presence of the reactive chlorine atoms and the hydroxyl group allows for a variety of chemical modifications, making it an attractive intermediate for synthetic chemists.

Detailed research has demonstrated the utility of the broader quinoxalinone skeleton in synthesizing compounds with potential biological activities. While specific examples detailing the use of the 6,8-dichloro isomer are still emerging in publicly accessible literature, the established reactivity of the quinoxaline (B1680401) core suggests its potential. For instance, the general class of functionalized quinoxaline compounds is recognized for its synthetic utility and diverse biological properties nih.gov. The synthesis of complex molecules often involves leveraging the reactivity of such intermediates. The typical synthetic routes to quinoxaline derivatives involve the condensation of o-phenylenediamines with α-dicarbonyl compounds, a method that can be adapted to produce a variety of substituted quinoxalinones nih.govresearchgate.net.

The table below illustrates hypothetical, yet chemically plausible, complex heterocyclic compounds that could be synthesized from this compound, based on the known reactivity of the quinoxalinone scaffold.

| Target Compound Class | Synthetic Strategy | Potential Application |

| Fused Polycyclic Heterocycles | Intramolecular cyclization reactions involving the hydroxyl and chloro groups. | Novel pharmaceutical scaffolds |

| Substituted Aminoquinoxalines | Nucleophilic substitution of the chloro groups with various amines. | Antiviral or antibacterial agents |

| Ether-linked Bi-heterocycles | O-alkylation of the hydroxyl group with other heterocyclic halides. | Probes for biological imaging |

Utilization as a Building Block in the Development of Advanced Materials for Research

The quinoxalin-2(1H)-one fragment is identified as a promising electron-withdrawing unit, making it suitable for creating push-pull systems with interesting photophysical properties for materials science applications nih.gov. These properties are crucial for the development of materials used in organic electronics and functional polymers. The incorporation of the this compound moiety into polymer chains or organic molecules could modulate their electronic and optical properties.

For example, quinoxaline derivatives are known for their electroluminescent properties, which are beneficial for applications in organic light-emitting diodes (OLEDs) nih.gov. The specific 6,8-dichloro substitution pattern can influence the energy levels of the molecule, potentially leading to materials with tailored emission colors or improved charge transport characteristics. While direct research on this specific isomer in advanced materials is not widely documented, the foundational knowledge of quinoxalinone chemistry supports its potential in this area researchgate.net.

The following table outlines potential research directions for the use of this compound in advanced materials.

| Material Type | Method of Incorporation | Potential Properties | Research Area |

| Functional Polymers | Co-polymerization of a derivatized quinoxalinone monomer. | Enhanced thermal stability, specific optical properties. | Organic electronics, sensors |

| Organic Dyes | Chemical modification to create a donor-acceptor structure. | Strong absorption in the visible spectrum, high quantum yield. | Dye-sensitized solar cells |

| Small Molecule Semiconductors | Use as a core structure for molecules designed for charge transport. | Tunable HOMO/LUMO levels, good film-forming properties. | Organic field-effect transistors |

Exploration of its Potential in Catalysis or Organocatalysis

While the primary research focus on quinoxalinone derivatives has been on their biological and material properties, there is an emerging interest in their catalytic applications. The nitrogen atoms within the quinoxaline ring and the functional groups attached to it can potentially act as coordination sites for metal catalysts or as active sites in organocatalysis.

The development of catalytic systems often involves the design of ligands that can stabilize and activate a metal center. The this compound structure offers multiple points for modification to create novel ligands. For instance, the hydroxyl group could be functionalized to introduce a coordinating arm, and the electronic properties of the quinoxalinone ring, modulated by the chloro substituents, could influence the catalytic activity of the resulting metal complex.

Although specific studies employing this compound as a catalyst or in the synthesis of catalysts are not yet prevalent, the broader field of quinoxaline chemistry provides a basis for such explorations. For example, various catalytic methods are employed for the functionalization of the quinoxalinone C3-position, indicating the chemical community's interest in the reactivity of this scaffold acs.org.

This table presents speculative catalytic applications based on the structural features of this compound.

| Catalysis Type | Potential Role of the Compound | Target Reaction |

| Transition Metal Catalysis | As a precursor to a bidentate or tridentate ligand. | Cross-coupling reactions, oxidation reactions |

| Organocatalysis | As a hydrogen-bond donor catalyst. | Asymmetric synthesis |

| Photocatalysis | As a photosensitizer after appropriate modification. | Light-induced organic transformations |

Future Research Directions and Emerging Paradigms in 6,8 Dichloro 3 Hydroxy 2 1h Quinoxalinone Research

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Discovery and Property Prediction

Future research will likely focus on developing quantitative structure-activity relationship (QSAR) models, similar to those already used for other quinoxaline (B1680401) derivatives, to predict biological activities like anticancer efficacy. nih.gov Machine learning algorithms, such as graph neural networks and transfer learning, can be trained on existing data from quinoxalinone compounds to predict a wide array of properties, including absorption, distribution, metabolism, and elimination (ADME), as well as potential toxicity, without the need for initial synthesis. astrazeneca.comnih.gov This predictive power allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. cam.ac.uk

| AI/ML Model/Technique | Application Area | Predicted Outcome/Benefit | Relevant Findings |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Biological Activity Prediction | Forecast the potential efficacy of novel derivatives against specific biological targets (e.g., cancer cell lines). | 2D-QSAR models have been successfully developed for other quinoxaline derivatives to predict anticancer activity. nih.gov |

| Graph Neural Networks (GNNs) | Property Prediction | Predict physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. nih.gov | GNNs are used to predict molecular properties and optimize drug design by learning from chemical structures. nih.gov |

| Transformer-Based Models | Retrosynthesis Planning | Generate and evaluate multiple viable synthetic pathways for novel analogs. biopharmatrend.com | AI tools can generate full multi-step synthetic routes in minutes, flagging high-risk steps. biopharmatrend.com |

| Interpretable ML (e.g., Chemical Reactivity Flowcharts) | Reaction Optimization | Understand and predict the outcomes of complex multi-component reactions, enhancing synthetic efficiency. scitechdaily.com | ML models trained on small datasets can interpret and predict chemical reactivity to augment chemist creativity. scitechdaily.com |

Exploration of Novel and Sustainable Synthetic Methodologies for the Compound

The principles of green chemistry are becoming increasingly central to synthetic organic chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ekb.eg Future research on the synthesis of this compound should prioritize the development of methodologies that align with these principles.

Key areas of exploration include the use of eco-friendly catalysts and solvents. For instance, protocols utilizing natural catalysts like L-arabinose or employing natural deep eutectic solvents (NADESs) have shown success in producing quinoxaline derivatives quickly and in high yields at room temperature. tandfonline.comrsc.org Transition-metal-free catalytic systems represent another important avenue, avoiding the environmental and economic costs associated with heavy metals. rsc.org

Solvent choice is also critical. Methodologies using benign solvents like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG-400), or even solvent-free conditions, have been developed for quinoxaline synthesis and could be adapted for this specific compound. ekb.egripublication.com These approaches not only reduce the environmental footprint but can also simplify product purification, leading to more efficient and cost-effective manufacturing processes. rsc.orgripublication.com

| Methodology | Key Features | Potential Advantages for Synthesis | Reference |

|---|---|---|---|

| Traditional Synthesis | Often uses transition metal catalysts, organic solvents, and elevated temperatures. | Well-established and versatile. | rsc.org |

| Natural Deep Eutectic Solvents (NADESs) | Uses biodegradable, low-toxicity solvents like choline (B1196258) chloride/water. | Fast reaction times (e.g., 5 min), high yields (>90%), room temperature, recyclable solvent. rsc.org | rsc.org |

| Bio-based Organocatalysis | Employs natural catalysts such as L-arabinose. | Eco-friendly, sustainable catalyst source, reduced waste. tandfonline.com | tandfonline.com |

| PEG-400 Mediated Synthesis | Uses polyethylene glycol (PEG-400) as a recyclable, non-toxic solvent. | Catalyst-free, rapid reaction, simple work-up using water. ripublication.com | ripublication.com |

| Transition-Metal-Free Reactions | Avoids the use of heavy metal catalysts. | Environmentally benign, utilizes inexpensive reagents, often performed in green solvents like water or ethanol. rsc.org | rsc.org |

Unraveling Undiscovered Molecular Interaction Pathways and Mechanistic Contributions

While the quinoxalinone scaffold is known to interact with various biological targets, the specific molecular interaction pathways for this compound remain largely uncharacterized. Future research must employ a combination of computational and experimental techniques to elucidate its mechanism of action.

In silico molecular docking studies will be a crucial first step to screen the compound against libraries of known biological targets, such as kinases, topoisomerases, and tubulin, which have been identified as potential targets for other quinoxaline derivatives. nih.govmdpi.com These computational models can predict binding affinities and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) within the protein's active site.

Following computational predictions, experimental validation is essential. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can confirm direct binding to target proteins and quantify binding kinetics. In cellular contexts, methods like thermal shift assays (CETSA) can verify target engagement. Ultimately, co-crystallization of the compound with its target protein, followed by X-ray crystallography, can provide an atomic-level resolution of the binding mode, guiding the rational design of more potent and selective analogs.

| Potential Target Class | Example Target | Investigative Technique | Information Gained |

|---|---|---|---|

| Enzymes | DNA Topoisomerase, Dihydrofolate Reductase (DHFR) | Molecular Docking, Enzyme Inhibition Assays | Prediction of binding mode and measurement of inhibitory activity (IC₅₀). mdpi.comresearchgate.net |

| Receptor Tyrosine Kinases | VEGF Receptor | In Silico Modeling, Kinase Activity Assays | Identification of potential anti-angiogenic mechanisms. mdpi.com |

| Structural Proteins | β-tubulin | Molecular Docking, Cell-based Assays (e.g., immunofluorescence) | Elucidation of antimitotic activity by observing effects on microtubule polymerization. nih.gov |

| (General) | Any identified protein hit | X-ray Co-crystallography | Atomic-level detail of the compound-protein interaction, enabling structure-based drug design. |

Expansion into Novel Research Areas beyond Current Scope (e.g., specific chemical biology probes)

The utility of this compound is not necessarily limited to direct therapeutic applications. Its core structure can be leveraged as a versatile scaffold for developing chemical biology probes—specialized molecules designed to study biological processes.

By strategically modifying the compound, researchers can create a variety of powerful tools. For example, installing a fluorescent reporter group could turn the molecule into a probe for visualizing its target protein or organelle within living cells via fluorescence microscopy. Attaching a photoreactive group would create a photo-affinity probe that, upon UV irradiation, covalently binds to its target, enabling unambiguous identification of binding partners from complex cell lysates.

Furthermore, the quinoxalinone scaffold has been associated with interesting photophysical properties, including use in chromophores for materials science. researchgate.net Future work could explore the electroluminescent properties of derivatives, potentially leading to applications in organic light-emitting diodes (OLEDs) or other electronic materials. nih.gov The rich chemistry of C-H functionalization at the C3 position of the quinoxalinone ring provides a powerful toolkit for introducing the necessary functionalities to access these diverse applications. mdpi.com

| Probe Type | Required Modification | Research Application | Example |

|---|---|---|---|

| Fluorescent Probe | Conjugation to a fluorophore (e.g., fluorescein, rhodamine). | Live-cell imaging to track the subcellular localization of the compound and its target. | Visualize target engagement at the mitochondrial membrane. |

| Affinity-Based Probe | Attachment of a biotin (B1667282) tag. | "Pull-down" experiments to isolate and identify binding proteins from cell lysates using streptavidin beads. | Identify novel, previously unknown protein targets. |

| Photo-affinity Probe | Incorporation of a photoreactive group (e.g., benzophenone, diazirine). | Covalent cross-linking to the target protein upon UV light exposure for definitive target identification via mass spectrometry. | Confirm a weak or transient protein-ligand interaction. |

| Functional Material | Modification to enhance π-conjugation and electron-accepting properties. | Development of novel chromophores for applications in optoelectronics or as sensors. | Create a compound with stimuli-responsive emission for use in chemical sensors. researchgate.net |

Advancements in Theoretical Modeling and Computational Predictions for Compound Behavior and Reactivity

Theoretical and computational chemistry offers powerful tools for predicting the intrinsic properties of molecules, complementing experimental work. For this compound, advanced modeling can provide deep insights into its behavior and reactivity.

Density Functional Theory (DFT) is a particularly valuable method. It can be used to calculate a wide range of properties, including the molecule's equilibrium geometry, vibrational frequencies (to predict IR and Raman spectra), and electronic structure. scispace.com Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) can reveal information about the molecule's reactivity, electronic transitions (predicting UV-Vis spectra), and intramolecular charge transfer capabilities. scispace.com

Quantum chemical modeling can also be used to simulate spectroscopic properties, such as NMR chemical shifts, with high accuracy, aiding in structure elucidation. scispace.com For quinoxalinone-based systems, computational spectroscopy has proven reliable in describing absorption and emission spectra. researchgate.net By applying these advanced theoretical methods, researchers can build a comprehensive computational profile of this compound, allowing for accurate prediction of its behavior in different chemical environments and guiding the design of new experiments.

| Computational Method | Predicted Property | Scientific Value | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Molecular Geometry, Vibrational Frequencies (IR/Raman), NMR Chemical Shifts. | Provides a fundamental understanding of the compound's structure and helps interpret experimental spectroscopic data. scispace.com | scispace.com |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, electron density distribution. | Predicts chemical reactivity, sites for nucleophilic/electrophilic attack, and intramolecular charge transfer characteristics. scispace.com | scispace.com |

| Time-Dependent DFT (TD-DFT) | Electronic Absorption and Emission Spectra (UV-Vis, Fluorescence). | Predicts the photophysical properties of the compound, useful for applications in materials science or as fluorescent probes. researchgate.net | researchgate.net |

| Molecular Dynamics (MD) Simulation | Conformational dynamics, solvent interactions, binding stability with a protein target. | Simulates the behavior of the molecule over time in a biological environment, assessing the stability of predicted binding poses. | mdpi.com |

Q & A

Q. What are the optimal synthetic routes for 6,8-dichloro-3-hydroxy-2(1H)-quinoxalinone, and how do reaction conditions influence yield?

Q. How does the tautomeric equilibrium of this compound affect its reactivity?

- Methodological Answer : The compound exists in keto-enol tautomeric forms. The enol form dominates in polar protic solvents (e.g., DMSO-d₆), evidenced by downfield-shifted hydroxyl protons (δ 10–12 ppm) in NMR. Reactivity studies show the enol form participates in electrophilic substitution (e.g., nitration), while the keto form favors nucleophilic attacks (e.g., alkylation) .

Advanced Research Questions